4-Fluoro-3-pyrazol-1-yl-benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

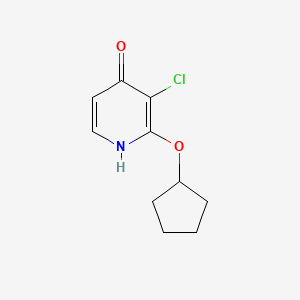

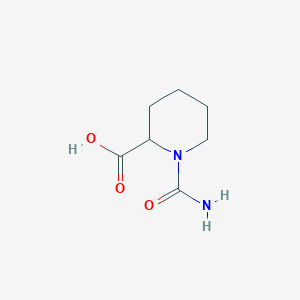

4-Fluoro-3-pyrazol-1-yl-benzoic acid is a chemical compound with the molecular formula C10H7FN2O2 and a molecular weight of 206.17 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C10H7FN2O2 . This indicates that the compound contains 10 carbon atoms, 7 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, and 2 oxygen atoms .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 206.17 and a molecular formula of C10H7FN2O2 .Aplicaciones Científicas De Investigación

Synthesis of Fluorinated Pyrazoles

A new synthesis of fluorinated pyrazoles, indicating the relevance of compounds like 4-Fluoro-3-pyrazol-1-yl-benzoic acid in medicinal chemistry, was developed. This process involves the transformation of benzoylfluoroacetonitrile with hydrazine, yielding new fluoropyrazoles through an unprecedented mechanism. The study provides insight into the synthetic routes that can lead to fluorinated pyrazoles, showcasing their potential in the field of medicinal chemistry due to their structural and functional versatility (Surmont, Verniest, & de Kimpe, 2010).

Novel Methodologies for Heteroaryl Derivatives

Facile solution and solid-phase synthesis methods for 1-pyrazol-3-ylbenzimidazoles from 4-fluoro-3-nitrobenzoate derivatives were reported. These methods leverage the nucleophilic aromatic displacement of activated fluorine by the exocyclic amino group of the pyrazole ring. This process yields novel heteroaryl derivatives of benzimidazoles, which are crucial for generating diverse libraries of these compounds, demonstrating the broad applications of fluorinated pyrazoles in creating complex molecular structures (Portilla et al., 2008).

COX-2 Inhibition for Therapeutic Applications

Research into the synthesis of 4,5-diaryl-1H-pyrazole-3-ol derivatives, including compounds derived from this compound, has shown potential COX-2 inhibitory activity. These compounds have been synthesized as potential COX-2 inhibitors, which play a significant role in the development of anti-inflammatory drugs. The research highlights the application of fluoropyrazoles in therapeutic drug development, especially in targeting enzyme inhibition for treatment purposes (Patel et al., 2004).

Fluorometric Sensing for Metal Ions

A study utilized a pyrazoline-based fluorometric "Turn-off" sensing mechanism for the selective detection of Hg2+ ions. This application underscores the utility of fluorinated pyrazoles in the development of sensitive and selective sensors for environmental monitoring and safety. The non-toxic pyrazoline derivative showcased a significant decrease in fluorescence intensity in the presence of Hg2+, demonstrating its potential as a selective fluorometric "turn-off" sensor for mercury ion detection (Bozkurt & Gul, 2018).

Direcciones Futuras

The future directions for research on 4-Fluoro-3-pyrazol-1-yl-benzoic acid and related compounds could involve further exploration of their antimicrobial properties . The World Health Organization has identified antimicrobial resistance as one of the three greatest threats for human beings in the 21st century . Therefore, the development of new agents, such as this compound, could be crucial in addressing this global concern .

Mecanismo De Acción

Target of Action

The primary targets of 4-Fluoro-3-pyrazol-1-yl-benzoic acid are two groups of pathogens, staphylococci and enterococci . These bacteria are common causes of infections, and the compound’s activity against them suggests it may have potential as an antimicrobial agent.

Mode of Action

The compound interacts with its targets by disrupting the bacterial cell membrane . This disruption can lead to cell death, making the compound effective at inhibiting bacterial growth .

Biochemical Pathways

Disruption of these pathways can lead to cell death, explaining the compound’s bactericidal action .

Result of Action

The compound’s action results in bactericidal effects, meaning it kills bacteria rather than merely inhibiting their growth . It has shown effectiveness at inhibiting and eradicating biofilms of Staphylococcus aureus and Enterococcus faecalis , which are structures that bacteria form to protect themselves and enhance their survival.

Análisis Bioquímico

Biochemical Properties

It is known that similar compounds have shown inhibitory properties against certain bacteria .

Cellular Effects

It has been suggested that similar compounds may disrupt the bacterial cell membrane .

Molecular Mechanism

Bacteriostatic agents generally inhibit protein synthesis, and bactericidal agents target the cell wall of bacteria .

Temporal Effects in Laboratory Settings

Similar compounds have shown bactericidal effects against Staphylococcus aureus over time .

Propiedades

IUPAC Name |

4-fluoro-3-pyrazol-1-ylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O2/c11-8-3-2-7(10(14)15)6-9(8)13-5-1-4-12-13/h1-6H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYWPRLUVEXQBRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=C(C=CC(=C2)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2891038.png)

![N-(5-chloro-2-methylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2891045.png)

![ethyl 6-chloro-4-[(2-nitrobenzyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B2891046.png)

![1-allyl-N-cyclohexyl-2-imino-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2891054.png)

![(2R,2'R,3R,3'R)-3,3'-di-tert-Butyl-2,2'-diethyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole](/img/structure/B2891055.png)

![3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2891056.png)